molecular formula C12H3Cl5O B131792 1,2,3,7,8-Pentachlorodibenzofuran CAS No. 57117-41-6

1,2,3,7,8-Pentachlorodibenzofuran

Cat. No.: B131792
CAS No.: 57117-41-6
M. Wt: 340.4 g/mol
InChI Key: SBMIVUVRFPGOEB-UHFFFAOYSA-N
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Description

1,2,3,7,8-Pentachlorodibenzofuran is a polychlorinated dibenzofuran, a class of compounds known for their environmental persistence and potential toxicity. This compound is often found as a contaminant in industrial processes and is known for its dioxin-like properties, which can have significant health and environmental impacts .

Mechanism of Action

Target of Action

The primary target of 1,2,3,7,8-Pentachlorodibenzofuran is the Aryl hydrocarbon receptor . This receptor is a ligand-activated transcriptional activator that binds to the XRE promoter region of genes it activates .

Biochemical Pathways

The compound affects the biochemical pathways related to the metabolism of xenobiotic chemicals. It induces the expression of genes involved in these pathways, leading to changes in the metabolism of various substances within the body .

Pharmacokinetics

It is known that the compound is persistent in the environment and can bioaccumulate in food chains . This suggests that it may have a long half-life in the body and could potentially accumulate over time.

Result of Action

The molecular and cellular effects of this compound’s action include changes in gene expression and disruption of normal cell cycle regulation . These changes can lead to various toxic effects, including potential impacts on tissue development and maturation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. The compound is a persistent organic pollutant, meaning it is resistant to environmental degradation and can travel long distances from the emission source . It can also bioaccumulate in food chains, leading to potential exposure through the consumption of contaminated food . The amount of environmental exposure is difficult to determine, as additional compounds can be produced by pyrolysis of the compound and it is subject to environmental degradation by photolysis (sunlight) .

Biochemical Analysis

Biochemical Properties

1,2,3,7,8-Pentachlorodibenzofuran activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . It mediates biochemical and toxic effects of halogenated aromatic hydrocarbons . It binds to the XRE promoter region of genes it activates .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. It induces the expression of genes encoding the cytochrome P450 (CYP) isoforms CYP1A1 and CYP1A2 in primary human hepatocytes . It also increases aryl hydrocarbon hydroxylase (AHH) activity in the lung .

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as a ligand-activated transcriptional activator . It binds to the XRE promoter region of genes it activates, leading to the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes .

Temporal Effects in Laboratory Settings

It is known that it rapidly clears from the blood and distributes to the liver, muscle, skin, and adipose tissue .

Dosage Effects in Animal Models

In animal models, this compound has been shown to decrease maternal and fetal weight and the number of live fetuses, as well as increase maternal thymus and liver weight and the percentage of fetuses with cleft palate, in developing fetuses in pregnant rat dams .

Metabolic Pathways

It is known to activate the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes .

Transport and Distribution

After intravenous administration, this compound is rapidly cleared from the blood and distributed to the liver, muscle, skin, and adipose tissue .

Subcellular Localization

Given its lipophilic nature and its ability to bind to the aryl hydrocarbon receptor, it is likely to be found in the cytoplasm and nucleus of cells .

Preparation Methods

Scientific Research Applications

Properties

IUPAC Name

1,2,3,7,8-pentachlorodibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3Cl5O/c13-5-1-4-8(2-6(5)14)18-9-3-7(15)11(16)12(17)10(4)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBMIVUVRFPGOEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)OC3=CC(=C(C(=C23)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3Cl5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7052234
Record name 1,2,3,7,8-Pentachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7052234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57117-41-6
Record name 1,2,3,7,8-Pentachlorodibenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57117-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,7,8-Pentachlorodibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057117416
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,7,8-Pentachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7052234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,7,8-Pentachlorodibenzofuran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1,2,3,7,8-PENTACHLORODIBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QNE7ZLB7SS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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